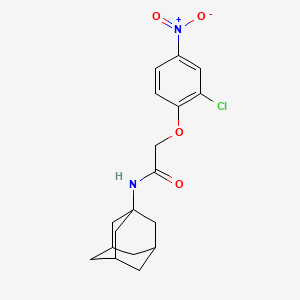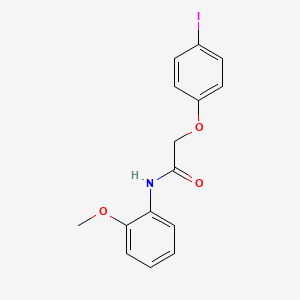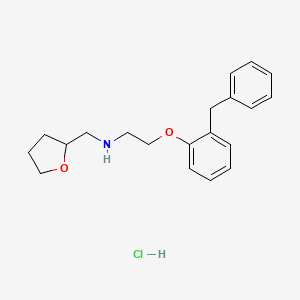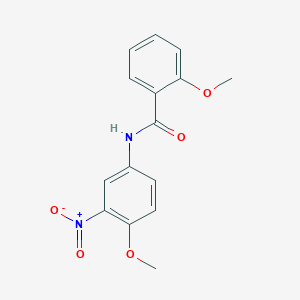![molecular formula C18H29ClN2O B4408399 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4408399.png)
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride is a chemical compound that features a unique structure combining an indene moiety with a piperazine ring
Preparation Methods
The synthesis of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-ol, which is then converted into its corresponding halide.
Reaction with Piperazine: The halide is reacted with 4-methylpiperazine under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Chemical Biology: It serves as a tool compound for studying the structure-activity relationships of piperazine derivatives.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indene moiety may contribute to binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: This compound shares a similar indene and piperazine structure but differs in the length and functionalization of the linker.
4-(2,3-dihydro-1H-inden-5-yloxy)-N-methylpiperidine: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-19-10-12-20(13-11-19)9-2-3-14-21-18-8-7-16-5-4-6-17(16)15-18;/h7-8,15H,2-6,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADLEHMDUVAQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)




![2-[2-(tert-butylamino)-2-oxoethoxy]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4408357.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408365.png)
![1-[4-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4408370.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4408378.png)



![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4408404.png)

